2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one
Description
Properties
Molecular Formula |
C10H18ClNO2 |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H18ClNO2/c1-8(11)10(13)12-5-3-9(4-6-12)7-14-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
UWJPMKFMOBHHRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)COC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Methoxymethyl)piperidine Intermediate
The methoxymethyl substituent on the piperidine nitrogen is typically introduced via nucleophilic substitution of a protected 4-hydroxymethylpiperidine derivative:
- Step 1: Protection of 4-hydroxymethylpiperidine with a Boc group under basic conditions to stabilize the amine.
- Step 2: Conversion of the hydroxymethyl group to a good leaving group such as tosylate or mesylate.
- Step 3: Nucleophilic substitution with methanol or a methoxide source to install the methoxymethyl group.
- Step 4: Deprotection of the Boc group to liberate the free amine.
This sequence allows for selective functionalization of the piperidine ring while preserving the nitrogen for further reactions.
Comparative Data Table of Preparation Methods
| Step | Method/Reaction Type | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Piperidine protection | Boc protection | Boc anhydride, base (e.g., triethylamine) | Protects amine, stable intermediate | Requires deprotection step |
| Hydroxymethyl activation | Tosylation/Mesylation | Tosyl chloride or mesyl chloride, base | Good leaving group formation | Sensitive to moisture |
| Methoxymethyl substitution | Nucleophilic substitution | Methanol or sodium methoxide | Efficient installation | Possible side reactions |
| Deprotection | Acidic deprotection | TFA or HCl in organic solvent | Restores free amine | Acid-sensitive groups may degrade |
| Acylation | Acyl chloride reaction | 2-Chloropropionyl chloride, base, DCM | Direct ketone attachment | Requires careful control of HCl |
| Reductive amination | Aldehyde + reducing agent | 2-Chloropropanal, NaBH(OAc)3, mild solvent | Mild conditions, selective | Availability of aldehyde |
Research Results and Observations
- The Boc protection and subsequent tosylation/mesylation of 4-hydroxymethylpiperidine provide a reliable route to functionalize the piperidine ring without over-alkylation or side reactions.
- Reductive amination using sodium triacetoxyborohydride is favored for introducing the 2-chloro-propanone moiety due to milder conditions and higher selectivity compared to direct acylation, which can sometimes lead to over-acylation or hydrolysis of sensitive groups.
- The use of palladium-catalyzed cross-coupling is more common in the synthesis of analogs with aromatic substitutions but highlights the potential for further diversification of the piperidine scaffold.
- The preparation methods demonstrate good yields and scalability, making them suitable for pharmaceutical intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and targets can vary, but typically involve modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds, highlighting variations in substituents, heterocycles, and functional groups:
Impact of Structural Variations
Heterocycle Modifications
- Piperidine vs. Piperazine : Piperidine (saturated six-membered ring with one nitrogen) offers basicity and conformational flexibility, whereas piperazine (two nitrogens) increases polarity and hydrogen-bonding capacity. Piperazine derivatives like DC-TEADin1072-N1 are often used in kinase inhibitors .
Substituent Effects
- Fluorine vs. Methoxy Groups : Fluorinated derivatives (e.g., 4-(1,1-difluoroethyl)piperidine) exhibit higher metabolic stability and electronegativity, favoring receptor interactions . Methoxymethyl groups balance hydrophilicity and steric bulk, enhancing solubility without compromising membrane permeability .
- Positional Isomerism: The ethoxymethyl group at the 2-position of piperidine (vs.
Functional Group Additions
- Complex Heterocycles : Pyrazolo[3,4-d]pyrimidine moieties (e.g., in ) are common in kinase inhibitors due to their planar structure and ability to occupy ATP-binding pockets .
Biological Activity
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound with the molecular formula C13H22ClNO2 and a molecular weight of 259.77 g/mol. This compound features a chloro group and a piperidine moiety, which contribute to its potential biological activities. Its unique structure enhances its solubility and reactivity, making it a candidate for various medicinal applications.
Antimicrobial Properties
Research indicates that compounds similar to 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one exhibit significant antimicrobial activity . For instance, derivatives of piperidine have been tested against various microorganisms, showing effectiveness in inhibiting bacterial growth. This suggests that 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one may also possess similar antimicrobial properties, warranting further investigation.
Anticonvulsant Effects
The compound's structural characteristics suggest potential anticonvulsant effects . Studies on related piperidine derivatives have demonstrated their effectiveness in models of convulsions, indicating that 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one could influence neurotransmitter systems involved in seizure activity.
Interaction with Biological Targets
Preliminary studies have focused on the interaction of this compound with various biological targets. It is hypothesized that it may bind to neurotransmitter receptors or enzymes, potentially influencing pathways related to mood regulation and seizure control. Understanding these interactions could elucidate the compound's mechanism of action and therapeutic potential.
Comparative Analysis with Similar Compounds
The following table summarizes the structural highlights and biological activities of compounds that share similarities with 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one | Similar piperidine core; different alkyl chain | Antinociceptive properties |
| 4-Methoxy-N-methylpiperidine | Lacks chloro substituent; methoxy group present | Potential antidepressant effects |
| 2-Chloro-N-benzylpiperidine | Benzyl substitution instead of methoxymethyl | Antimicrobial activity |
These compounds illustrate how variations in substituents can significantly influence biological profiles and applications.
Synthesis and Characterization
The synthesis of 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one typically involves multi-step processes, including nucleophilic substitution reactions. The optimization of these methods is crucial for achieving high yields and purity levels.
Pharmacological Studies
Recent pharmacological studies have begun to explore the structure–activity relationships (SAR) of piperidine derivatives, including this compound. These studies aim to identify which structural features correlate with specific biological activities, providing insights into potential therapeutic applications.
The proposed mechanism of action for 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-propanone moiety is believed to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Step 1 : Synthesize the piperidine precursor (e.g., 4-(methoxymethyl)piperidine) via nucleophilic substitution or reductive amination .
- Step 2 : Perform acylation using 2-chloropropanoyl chloride under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Parameters : Temperature control, stoichiometric ratios (1:1.2 for acyl chloride:piperidine), and solvent polarity adjustments to optimize crystallinity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and stereochemistry. Compare experimental shifts with computational predictions (DFT) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 246.1).
- X-ray Crystallography : Employ SHELXL for refinement of crystal structures, applying restraints for disordered methoxymethyl groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving chlorinated reagents .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can crystallographic data ambiguities (e.g., disorder in the methoxymethyl group) be resolved during structure refinement?
- Approach :
- Use SHELXL’s PART , SUMP , and ISOR commands to model disorder, applying geometric restraints to maintain bond lengths/angles .
- Validate with Rfree cross-validation and electron density maps (e.g., omit maps) to ensure model accuracy.
- Example: In related piperidine derivatives, partial occupancy refinement resolved methoxy group disorder .
Q. How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. no observed effect)?
- Analysis Framework :
- Purity Verification : Confirm compound integrity via HPLC (>99% purity) and LC-MS to rule out degradation products .
- Assay Conditions : Standardize buffer pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for kinases).
- Orthogonal Assays : Compare results from fluorescence-based assays with radiometric or SPR-based methods .
- Case Study : Discrepancies in enzyme inhibition for similar propanones were traced to assay-specific detergent interference .
Q. What experimental and computational strategies elucidate the reaction mechanisms of this compound in nucleophilic substitutions?
- Strategies :
- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated analogs are used) to track intermediate formation .
- Isotopic Labeling : Use deuterated solvents (D₂O) or <sup>13</sup>C-labeled reagents to trace reaction pathways.
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to simulate transition states and identify rate-limiting steps .
- Example: For analogous chloro-propanones, computational studies revealed a two-step mechanism involving a tetrahedral intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
